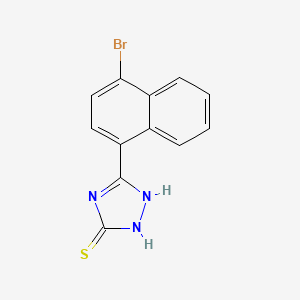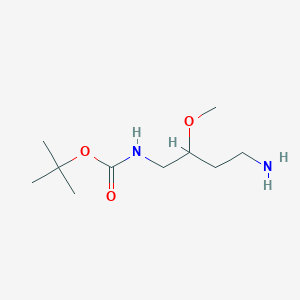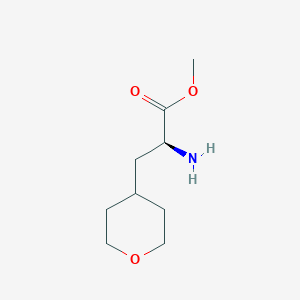![molecular formula C10H20ClN B13470279 1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13470279.png)
1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride is a chemical compound known for its unique bicyclic structure. This compound is characterized by a tert-butyl group attached to a bicyclo[1.1.1]pentane ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .
Métodos De Preparación
The synthesis of 1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This step often involves the cyclization of suitable precursors under specific conditions.
Introduction of the tert-butyl group: This is usually achieved through alkylation reactions.
Attachment of the methanamine group:
Conversion to hydrochloride salt: The final step involves treating the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and a metal catalyst, can convert ketones or aldehydes derived from this compound back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium or platinum catalysts.
Nucleophiles: Alkyl halides, amines.
Acids and bases: Hydrochloric acid, sodium hydroxide.
Aplicaciones Científicas De Investigación
1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The methanamine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and pathways .
Comparación Con Compuestos Similares
1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride can be compared with other similar compounds:
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar bicyclic structure but differs in the functional groups attached, leading to different reactivity and applications.
tert-Butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior, making it valuable for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C10H20ClN |
|---|---|
Peso molecular |
189.72 g/mol |
Nombre IUPAC |
(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-8(2,3)10-4-9(5-10,6-10)7-11;/h4-7,11H2,1-3H3;1H |
Clave InChI |
KHTCANPHXBISHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C12CC(C1)(C2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride](/img/structure/B13470207.png)
![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride](/img/structure/B13470213.png)


![4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol](/img/structure/B13470219.png)

![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide](/img/structure/B13470239.png)
![[5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13470246.png)



![[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid](/img/structure/B13470266.png)
![1-{Octahydropyrano[3,2-c]pyran-2-yl}methanamine hydrochloride](/img/structure/B13470273.png)

